molecular formula C13H15NO4S B1457278 2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid CAS No. 773870-54-5

2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid

Cat. No. B1457278
CAS RN: 773870-54-5
M. Wt: 281.33 g/mol
InChI Key: OXGCZWKCEIMROU-UHFFFAOYSA-N
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Description

2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid (2-CHSNBA) is an organosulfur compound that is widely used in research and laboratory experiments. It is a versatile compound that can be used for various purposes, including synthesis and catalysis of organic compounds, and has been studied for its potential biomedical applications.

Scientific Research Applications

Drug Design and Pharmaceutical Applications

2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid: may serve as a precursor in the synthesis of novel compounds with potential pharmacological activities. Its structure, featuring a nitro group and a cyclohexylsulfanyl moiety, could be pivotal in the development of new drugs. For instance, benzoic acid derivatives have been explored for their PPARγ agonist activity, which is crucial in the management of diabetes and other metabolic disorders .

Biomaterials Development

The cyclohexylsulfanyl group within 2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid could be utilized to modify biomaterials, enhancing their properties such as biocompatibility and durability. Sulfonated molecules, for example, have seen recent innovations in biomaterial applications, including drug delivery systems and tissue engineering scaffolds .

Regenerative Medicine

In regenerative medicine, 2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid could be instrumental in synthesizing scaffolds or hydrogels that support cell growth and tissue regeneration. The compound’s potential to interact with cellular structures may promote advancements in healing and organ regeneration techniques .

Nanotechnology

The unique chemical structure of 2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid could be exploited in nanotechnology for creating nanoscale devices or coatings. Its incorporation into nanocrystalline cellulose, for instance, could lead to the development of new materials with enhanced optical or electronic properties .

Chemical Synthesis

This compound could play a role in various chemical synthesis pathways, particularly in Suzuki–Miyaura coupling reactions, where its functional groups might facilitate the formation of carbon-carbon bonds, leading to a wide array of organic compounds .

Analytical Chemistry

2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid: may have applications in analytical chemistry, where it could be used as a standard or reagent in chromatographic methods to analyze complex mixtures or in the development of sensors due to its potential reactivity with various analytes .

Environmental Applications

The compound’s ability to form complexes could be harnessed in environmental chemistry to remove or recover pollutants from water sources. Similar to cyclodextrins, it might bind to hydrophobic contaminants, increasing their solubility and facilitating their removal .

properties

IUPAC Name

2-cyclohexylsulfanyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c15-13(16)11-8-9(14(17)18)6-7-12(11)19-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGCZWKCEIMROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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